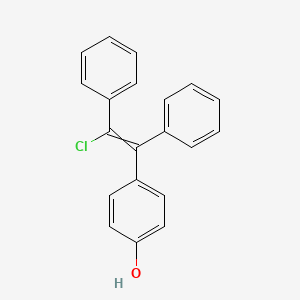

4-(2-Chloro-1,2-diphenylethenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloro-1,2-diphenylethenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZKUFVAKHXHHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 2 Chloro 1,2 Diphenylethenyl Phenol and Its Analogs

Established and Emerging Synthetic Routes for the Diphenylethenyl Phenol (B47542) Core

The creation of the diphenylethenyl phenol backbone is a critical step in the synthesis of the title compound. This typically involves carbon-carbon bond-forming reactions to create the stilbene (B7821643) core.

Catalytic Approaches in Stilbene Synthesis

Catalytic methods are central to modern organic synthesis, offering efficient and selective routes to complex molecules like stilbenes. uliege.beresearchgate.net Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. researchgate.net

The Heck reaction , also known as the Mizoroki-Heck reaction, is a powerful tool for the synthesis of substituted alkenes. wikipedia.org It involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org For the synthesis of stilbene derivatives, this typically involves coupling an aryl halide with styrene. uliege.bebohrium.com The reaction can be performed using various palladium sources, including palladium(II) chloride and palladium(II) acetate, often in the presence of a phosphine (B1218219) ligand. uliege.benih.gov The efficiency of the Heck reaction can be influenced by the nature of the aryl halide, with iodides and bromides being more reactive than chlorides. uliege.bebohrium.com To improve the reactivity of less reactive aryl chlorides, specialized catalytic systems have been developed. uliege.be Microwave irradiation has also been employed to accelerate the Heck reaction, leading to shorter reaction times and high yields. nih.gov

The Suzuki coupling is another versatile palladium-catalyzed reaction that can be used to synthesize stilbenes. researchgate.net This reaction involves the cross-coupling of an organoboron compound with an organohalide. While not explicitly detailed for the direct synthesis of the title compound in the provided context, it is a widely used method for constructing biaryl and vinyl-aryl linkages found in stilbene structures.

The McMurry reaction offers a different approach to stilbene synthesis, involving the reductive coupling of two carbonyl compounds (aldehydes or ketones) using a low-valent titanium reagent. nih.govwikipedia.org This method is particularly useful for synthesizing symmetrical stilbenes from a single aldehyde or ketone, or unsymmetrical stilbenes from a mixture of two different carbonyl compounds. nih.govthieme-connect.de The active titanium species is typically generated in situ by reducing a titanium halide, such as titanium(III) chloride or titanium(IV) chloride, with a reducing agent like lithium aluminum hydride, zinc, or magnesium. wikipedia.org The McMurry reaction has been successfully applied to the synthesis of various tri- and tetra-arylethylene analogs. nih.gov

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction , are classic methods for alkene synthesis. wiley-vch.detamu.edu The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone, forming the alkene and triphenylphosphine (B44618) oxide. wiley-vch.detamu.edu The HWE reaction, which employs a phosphonate (B1237965) carbanion, is often preferred due to the easier removal of the phosphate (B84403) byproduct. wiley-vch.de These reactions are highly versatile for preparing a wide range of substituted stilbenes. wiley-vch.denih.gov One-pot procedures combining the Wittig reaction with a subsequent Heck reaction have also been developed for the efficient synthesis of stilbenes. rsc.org

Other catalytic methods for stilbene synthesis include the Knoevenagel condensation , which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, and can produce E-stilbenes in high yields. nih.govresearchgate.net

| Reaction | Description | Key Reagents | Advantages | References |

|---|---|---|---|---|

| Heck Reaction | Palladium-catalyzed coupling of an unsaturated halide with an alkene. | Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂), base, aryl halide, alkene (e.g., styrene) | Good functional group tolerance, applicable to complex molecules. | uliege.beresearchgate.netwikipedia.orgbohrium.comnih.gov |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Palladium catalyst, base, organoboron compound, organohalide | Mild reaction conditions, commercially available reagents. | researchgate.net |

| McMurry Reaction | Reductive coupling of two carbonyl compounds. | Low-valent titanium (e.g., from TiCl₃/LiAlH₄ or TiCl₄/Zn) | Effective for synthesizing sterically hindered and symmetrical alkenes. | nih.govwikipedia.orgthieme-connect.deresearchgate.netrsc.org |

| Wittig/HWE Reaction | Reaction of a phosphorus ylide or phosphonate carbanion with a carbonyl compound. | Phosphonium ylide or phosphonate, base, aldehyde/ketone | Predictable regiochemistry of the double bond. | wiley-vch.detamu.edunih.govyoutube.com |

| Knoevenagel Condensation | Condensation of an aldehyde with a compound containing an active methylene group. | Base catalyst (e.g., potassium phosphate), active methylene compound, aldehyde | Often provides high yields of the E-isomer. | nih.govresearchgate.net |

Methods for Directed Halogenation of Phenolic Substrates

The introduction of a chlorine atom onto the phenolic ring is a key step in the synthesis of 4-(2-chloro-1,2-diphenylethenyl)phenol. The hydroxyl group of a phenol is a strongly activating, ortho- and para-directing group for electrophilic aromatic substitution. byjus.comlibretexts.org

Direct chlorination of phenol with reagents like chlorine gas or hypochlorous acid can lead to a mixture of chlorinated products, including 2-chlorophenol, 4-chlorophenol, and polychlorinated phenols. nih.govgoogle.com The reaction conditions, such as the solvent and temperature, can significantly influence the product distribution. stackexchange.comyoutube.com For instance, using non-polar solvents like carbon disulfide can favor the formation of monobromophenols over tribromophenol when reacting with bromine. stackexchange.com

To achieve regioselective chlorination, various strategies have been developed. The use of a bulky amine catalyst with sulfuryl chloride has been shown to favor ortho-chlorination of electron-deficient phenols. rsc.org Another approach involves using a bis-thiourea catalyst, although this can sometimes lead to the formation of the para-substituted product. rsc.org Palladium-catalyzed C-H chlorination directed by a carbamate (B1207046) group has also been reported. rsc.org A system using phenyliodine bis(trifluoroacetate) (PIFA) and aluminum chloride has been shown to be effective for the ortho-chlorination of phenols and phenol ethers. researchgate.net Furthermore, the use of an ammonium (B1175870) salt catalyst with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in toluene (B28343) has been demonstrated as a practical method for ortho-selective monochlorination of phenols. scientificupdate.com

| Method | Reagents | Selectivity | References |

|---|---|---|---|

| Direct Chlorination | Cl₂, HOCl | Mixture of ortho, para, and polychlorinated products. | nih.govgoogle.com |

| Catalytic Chlorination | Sulfuryl chloride with bulky amine catalyst | Ortho-selective for electron-deficient phenols. | rsc.org |

| Directed C-H Chlorination | Pd(OAc)₂ with a directing group | Ortho-selective. | rsc.org |

| PIFA/AlCl₃ System | Phenyliodine bis(trifluoroacetate), Aluminum chloride | Ortho-selective for phenols and phenol ethers. | researchgate.net |

| Ammonium Salt Catalysis | 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), ammonium salt catalyst | Ortho-selective. | scientificupdate.com |

Synthesis of Related Phenol Derivatives and Structural Precursors

The synthesis of this compound can also be approached through the modification of pre-existing phenol derivatives or the synthesis of key structural precursors. For example, triphenylethylene (B188826) derivatives can be synthesized via the McMurry coupling of a substituted benzophenone (B1666685) with another ketone. nih.govnih.gov In the context of the title compound, this could involve the coupling of a 4-hydroxybenzophenone (B119663) derivative with an appropriate chloro-substituted ketone.

The synthesis of precursors like 2-chloro-4-(4-chlorophenoxy)acetophenone has been described, which involves the etherification of p-chlorophenol followed by a Friedel-Crafts acylation. google.com Such precursors could potentially be used in subsequent reactions, like a Wittig or McMurry reaction, to form the final triphenylethylene structure. The synthesis of triphenylmethane (B1682552) derivatives through the condensation of phenols with hydroxybenzaldehydes has also been reported, which could serve as a foundational reaction for building more complex structures. rsc.org

Stereoselective Synthesis and Isomeric Purity Considerations

The double bond in this compound can exist as two stereoisomers, (E) and (Z). The biological activity of such compounds can be highly dependent on their stereochemistry. Therefore, the ability to selectively synthesize and separate these isomers is of significant importance.

Generation and Separation of (E)- and (Z)-Stereoisomers

Several synthetic methods for stilbene synthesis can provide a degree of stereoselectivity. The Wittig reaction , for example, can produce a mixture of (E)- and (Z)-isomers, with the ratio often depending on the specific ylide and reaction conditions used. tamu.eduacs.org In some cases, the Wittig reaction has been shown to predominantly yield the cis-product (Z-isomer). acs.org In contrast, olefin metathesis reactions, such as those using Grubbs' catalyst, are known to produce the trans-stilbene (B89595) (E-isomer) with high selectivity. acs.org

The McMurry reaction can also exhibit stereoselectivity. While reactions with sterically bulky groups tend to favor the (E)-isomer, the coupling of acetophenones has been observed to yield the (Z)-isomer as the major product. researchgate.netchemrxiv.org

The Knoevenagel condensation has been reported to exclusively produce the (E)-isomers of unsymmetrical stilbenes. nih.govresearchgate.net

Separation of the (E) and (Z) isomers can often be achieved by standard chromatographic techniques, such as column chromatography, due to differences in their physical properties like polarity and boiling point. Recrystallization can also be an effective method for purifying a specific isomer. tamu.edu

Impact of Reaction Conditions on Stereochemical Outcome

The stereochemical outcome of a reaction can be significantly influenced by the reaction conditions. For the Wittig reaction , the nature of the solvent, the base used, and the presence of salts can all affect the (E)/(Z) ratio. tamu.edu For instance, unstabilized ylides in aprotic solvents tend to give the (Z)-alkene, while stabilized ylides often favor the (E)-alkene.

In the case of the McMurry reaction , the reaction temperature can play a crucial role. At lower temperatures, the intermediate pinacol (B44631) can sometimes be isolated, while at higher temperatures, deoxygenation to the alkene occurs. rsc.org The specific low-valent titanium reagent used can also influence the stereoselectivity.

For the Heck reaction , the choice of catalyst, ligand, and base can all impact the stereoselectivity of the resulting alkene. While the reaction generally favors the formation of the trans-isomer, the stereochemical outcome can be modulated by careful selection of reaction parameters. uliege.be

Derivatization Strategies and Functional Group Transformations

The structure of this compound offers three primary sites for chemical modification: the phenolic hydroxyl group, the chloro-substituted ethene moiety, and the aryl rings. Each of these sites can be selectively targeted to create a diverse range of analogs.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for introducing a variety of functional groups, which can significantly alter the physicochemical and biological properties of the molecule. Common modifications include etherification, esterification, and silylation.

Etherification: The hydroxyl group can be readily converted to an ether. A widely employed strategy, particularly in the synthesis of selective estrogen receptor modulators (SERMs), is the introduction of an aminoalkoxy side chain. This is typically achieved by O-alkylation using an appropriate alkyl halide in the presence of a base. For instance, the reaction of a phenolic precursor with 2-diethylaminoethyl chloride in the presence of a base like potassium carbonate yields the corresponding ether. thieme-connect.de While direct experimental data for this compound is not extensively published, the synthesis of its close analog, clomiphene, from 4-hydroxybenzophenone involves such a step prior to the formation of the chloroethenyl group. chemicalbook.com

A general protocol for the O-alkylation of phenols involves dissolving the phenol in a suitable solvent, such as methanol, and treating it with an alkyl halide in the presence of a base like potassium carbonate at room temperature. thieme-connect.de This method has been shown to be effective for a wide range of phenols and alkyl halides. thieme-connect.de

Esterification: The phenolic hydroxyl can be acylated to form esters. This transformation is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). For example, analogs of tamoxifen (B1202) have been functionalized by reacting the phenolic precursor with halogenated acetyl chlorides, such as chloroacetyl chloride or bromoacetyl chloride, in the presence of pyridine. frontiersin.org These halogenated esters can then serve as intermediates for further derivatization. frontiersin.org

The general procedure involves dissolving the phenolic compound in a cold, anhydrous solvent like diethyl ether, followed by the addition of pyridine and the acyl halide. frontiersin.org The reaction mixture is stirred for a few hours to yield the desired ester. frontiersin.org

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether. This is a common strategy in multi-step syntheses to prevent unwanted side reactions. A variety of silylating agents can be used, such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), often in the presence of a base like triethylamine or imidazole.

Reactions at the Chloro-Substituted Ethene Moiety

The chloro-substituted ethene moiety is another key site for chemical modification. The vinylic chloride can potentially undergo substitution and elimination reactions, although these are often less facile than those of alkyl halides due to the increased strength of the C-Cl bond.

A key synthetic route to the chloro-substituted ethene involves the dehydration and chlorination of a precursor alcohol. In the synthesis of clomiphene, an intermediate carbinol is dehydrated using hydrogen chloride and then the resulting vinylic hydrogen is replaced by a chlorine atom using N-chlorosuccinimide (NCS). chemicalbook.com Another patented method describes a one-pot synthesis where a 1-{4-[2-(diethylamino)ethoxy]phenyl}-1,2-diphenylethanol intermediate is first dehydrated with a mineral acid like sulfuric acid and then chlorinated with an agent such as N-chlorosuccinimide to form clomiphene. justia.com Different chlorinating agents like thionyl chloride, phosphorus trichloride, and phosphorus oxychloride have also been employed in the synthesis of clomiphene from its corresponding alcohol precursor, leading to the formation of the chloroethenyl group. google.com

Exploration of Aryl Substituent Modifications

The three phenyl rings of the triphenylethylene scaffold offer opportunities for modification through electrophilic aromatic substitution and other modern coupling techniques. The electronic nature and position of substituents on these rings can have a profound impact on the molecule's activity.

Electrophilic Aromatic Substitution: The phenyl rings can undergo electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The directing effects of the existing substituents will govern the position of the incoming electrophile. For instance, the phenol-containing ring is activated towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

Halogenation: The introduction of halogen atoms onto the aryl rings can be achieved using standard halogenating agents in the presence of a Lewis acid catalyst. For example, the bromination of benzene (B151609) and its derivatives is typically carried out with bromine (Br₂) and iron(III) bromide (FeBr₃). youtube.com The chlorination of alkylarenes can occur on the benzene ring at room temperature using a halogen and a halogen carrier. studymind.co.uk

Nitration: Nitration of the aromatic rings can be accomplished using a mixture of nitric acid and sulfuric acid. Studies on the nitration of tamoxifen analogs have shown that nitration can occur on the aromatic rings. researchgate.net

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can be used to introduce alkyl and acyl groups onto the aromatic rings. wikipedia.org These reactions are typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃). wikipedia.org The acylation reaction often uses an acyl chloride or an acid anhydride as the acylating agent. nih.gov

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for creating new carbon-carbon bonds on the aryl rings. This would typically involve converting one of the aryl positions to a halide or a boronic acid/ester and then coupling it with a suitable partner.

Below is a table summarizing the types of derivatization strategies and the reagents that could be employed for the modification of this compound, based on reactions reported for analogous compounds.

| Modification Site | Reaction Type | Reagents and Conditions | Analogous Compound Example | Reference |

| Phenolic Hydroxyl Group | Etherification (O-alkylation) | Alkyl halide, K₂CO₃, Methanol, Room Temperature | Phenols | thieme-connect.de |

| Phenolic Hydroxyl Group | Esterification | Acyl chloride, Pyridine, Anhydrous diethyl ether, 0°C to Room Temperature | Tamoxifen analogs | frontiersin.org |

| Ethene Moiety | Chlorination of Precursor Alcohol | N-Chlorosuccinimide (NCS) | Clomiphene precursor | chemicalbook.com |

| Ethene Moiety | Chlorination of Precursor Alcohol | Thionyl chloride, Toluene, 130°C | Clomiphene precursor | google.com |

| Aryl Rings | Halogenation | Br₂, FeBr₃ | Benzene | youtube.com |

| Aryl Rings | Nitration | HNO₃, H₂SO₄ | Tamoxifen analogs | researchgate.net |

| Aryl Rings | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Aromatic compounds | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Chloro 1,2 Diphenylethenyl Phenol

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), it is possible to deduce a unique molecular formula.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-ToF MS) Methodologies

The analysis of 4-(2-Chloro-1,2-diphenylethenyl)phenol is effectively performed using a hyphenated technique such as Ultra-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-Q-ToF MS). selectscience.netlcms.cz This system provides efficient chromatographic separation of the analyte from any impurities before it enters the mass spectrometer for high-resolution analysis. chemicalbook.com

A typical UPLC method would employ a reversed-phase column (e.g., a C18 column) with a gradient elution profile. The mobile phase often consists of a mixture of water (containing a small amount of an acid like formic or acetic acid to facilitate ionization) and an organic solvent such as acetonitrile (B52724) or methanol. chemicalbook.compearson.com This setup ensures sharp peaks and good resolution. The Q-ToF mass spectrometer, known for its high sensitivity and mass accuracy, then analyzes the eluting compound. pearson.comnih.gov For this compound (C₂₀H₁₅ClO), the expected exact mass of the neutral molecule is 306.0811 g/mol . HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, at m/z 307.0889 or the deprotonated molecule, [M-H]⁻, at m/z 305.0733. The presence of a single chlorine atom results in a characteristic isotopic pattern for the molecular ion peak, with a second peak ([M+2]⁺) at approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

Ionization Techniques and Fragmentation Pathway Analysis

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that generates intact molecular ions, such as [M+H]⁺ or [M-H]⁻, which is crucial for molecular formula confirmation. nih.govnih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

The fragmentation of this compound is dictated by its structural features: the triphenylethylene (B188826) core, the phenol (B47542) group, and the chloro substituent. A plausible fragmentation pathway for the [M+H]⁺ ion would involve initial cleavages at the weakest bonds. Key fragmentation mechanisms for stilbene-like structures include loss of substituents from the phenyl rings or the ethenyl bridge. capes.gov.brresearchgate.net

A proposed fragmentation pathway could include:

Loss of HCl: A common fragmentation for chloro-containing compounds, leading to a fragment ion at m/z 270.0966.

Loss of a phenyl radical (•C₆H₅): Cleavage of one of the unsubstituted phenyl groups would result in a fragment at m/z 230.0628.

Cleavage of the C=C bond: This could lead to various fragments depending on how the charge is distributed.

The table below outlines potential key fragments and their theoretical exact masses, which would be confirmed by HRMS analysis.

| Proposed Fragment Ion | Molecular Formula | Calculated m/z (for [M+H]⁺ fragments) | Description |

| [M+H]⁺ | C₂₀H₁₆ClO⁺ | 307.0889 | Protonated molecular ion |

| [M+2+H]⁺ | C₂₀H₁₆³⁷ClO⁺ | 309.0860 | Isotope peak for ³⁷Cl |

| [M-Cl]⁺ | C₂₀H₁₅O⁺ | 271.1123 | Loss of chlorine radical |

| [M-HCl+H]⁺ | C₂₀H₁₅O⁺ | 271.1123 | Loss of neutral HCl |

| [M-C₆H₅+H]⁺ | C₁₄H₁₂ClO⁺ | 231.0577 | Loss of a phenyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and stereochemistry of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework.

One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

¹H NMR: The ¹H NMR spectrum would show signals corresponding to each unique proton environment. The phenolic -OH proton would likely appear as a broad singlet. The protons of the three phenyl rings would resonate in the aromatic region (typically δ 6.5-8.0 ppm). The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, one would expect to see signals for the two sp² carbons of the ethenyl bridge and the various aromatic carbons. The carbon bearing the hydroxyl group (C-OH) would be significantly deshielded (δ ~155 ppm). docbrown.info The other aromatic carbons would appear between δ ~115 and 145 ppm.

2D NMR:

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to map out the spin systems within each phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule, for instance, linking the protons on the phenyl rings to the vinylic carbons and to other rings.

The following table presents predicted chemical shifts for the Z-isomer of this compound. Actual values may vary depending on the solvent and experimental conditions.

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

| Phenolic OH | ~5.0-6.0 (broad s) | - | C4 |

| Vinylic Cα | - | ~142.0 | Protons on adjacent phenyl rings |

| Vinylic Cβ | - | ~128.0 | Protons on adjacent phenyl rings |

| C1 (C-OH) | - | ~155.0 | H2/H6, H3/H5 |

| C2/C6 (ortho to OH) | ~6.8 (d) | ~132.0 | C4, C1 |

| C3/C5 (meta to OH) | ~7.1 (d) | ~115.0 | C1, C4 |

| C4 (C-vinyl) | - | ~135.0 | H2/H6, H3/H5 |

| Phenyl Ring 2 | ~7.2-7.4 (m) | ~127-130 | Vinylic carbons |

| Phenyl Ring 3 | ~7.2-7.4 (m) | ~127-130 | Vinylic carbons |

Stereochemical Assignment via NMR Spectroscopic Data

The compound this compound exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=C double bond. Differentiating these isomers is critical and can be achieved definitively using Nuclear Overhauser Effect (NOE) spectroscopy (e.g., NOESY or ROESY). wordpress.com

The NOE effect is a through-space interaction between protons that are in close proximity (typically <5 Å), regardless of their bonding connectivity. researchgate.net

In the (Z)-isomer , the two phenyl rings attached to the same vinylic carbon are on the same side of the double bond as the substituents on the other vinylic carbon. This can lead to steric crowding. A key NOE correlation would be expected between the ortho protons of the phenyl ring on Cβ and the ortho protons of the p-hydroxyphenyl ring on Cα.

In the (E)-isomer , these groups are on opposite sides of the double bond, and such a through-space correlation would be absent or extremely weak. magritek.comresearchgate.net

The chemical shifts in both ¹H and ¹³C NMR spectra will also differ between the E and Z isomers due to the different anisotropic and steric effects in each configuration. researchgate.net Generally, the more sterically hindered isomer may show protons and carbons at different chemical shifts compared to the less hindered isomer.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. FT-IR and Raman spectroscopy are complementary techniques that are well-suited for characterizing this compound. nist.gov

FT-IR Spectroscopy: In the FT-IR spectrum, the most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic group, which is often broadened due to hydrogen bonding. researchgate.net Other key absorptions would include aromatic C-H stretches (above 3000 cm⁻¹), C=C stretching vibrations from the aromatic rings (multiple bands in the 1450-1610 cm⁻¹ region), and a strong C-O stretching band around 1230-1260 cm⁻¹. The C-Cl stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The C=C stretching vibrations of both the vinyl group and the aromatic rings would give rise to strong signals in the Raman spectrum. The symmetrical vibrations of the phenyl rings would also be prominent.

The following table summarizes the expected key vibrational bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Description |

| O-H Stretch | 3200-3600 (broad) | FT-IR | Phenolic hydroxyl group |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman | C-H bonds on phenyl rings |

| Aromatic C=C Stretch | 1450-1610 | FT-IR, Raman | Benzene (B151609) ring skeletal vibrations |

| C-O Stretch | 1230-1260 | FT-IR | Phenolic C-O bond |

| Aromatic C-H Bend | 690-900 | FT-IR | Out-of-plane bending |

| C-Cl Stretch | 600-800 | FT-IR, Raman | Carbon-chlorine bond |

Characteristic Vibrational Modes of the Phenolic and Stilbene (B7821643) Moieties

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure, revealing the characteristic vibrational modes of the functional groups present. For this compound, the key vibrational features arise from the phenolic group (O-H and C-O bonds) and the substituted stilbene core (C=C, C-H, and C-Cl bonds).

Analysis of the Fourier Transform Infrared (FTIR) spectrum of clomiphene citrate (B86180), which contains the target phenolic stilbene structure, shows several characteristic absorption bands. nih.gov The presence of the three benzyl (B1604629) rings is indicated by peaks in the 650–900 cm⁻¹ range. nih.gov The C-Cl stretching vibration also contributes a strong peak in the 600–800 cm⁻¹ region. nih.gov

The phenolic O-H group typically exhibits a broad stretching vibration in the region of 3200-3600 cm⁻¹. ijaemr.com The C-O stretching vibration of the phenol is expected near 1200-1300 cm⁻¹. ijaemr.com In the FTIR spectrum of clomiphene citrate, a strong peak at 1215 cm⁻¹ is indicative of the C–O–C stretch. nih.gov

The stilbene moiety is characterized by the C=C stretching vibration of the central double bond, which typically appears in the 1600-1680 cm⁻¹ region. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. In clomiphene citrate, a peak at 2992 cm⁻¹ is attributed to C-H stretching. nih.gov The out-of-plane bending vibrations of the aromatic C-H bonds are responsible for the bands observed in the 650–900 cm⁻¹ range. nih.gov

FT-Raman spectroscopy provides complementary information. For clomiphene citrate, a spectrum is available which would highlight the vibrations of the non-polar bonds, such as the C=C and C-C bonds of the phenyl rings and the stilbene backbone. nih.gov The phenyl ring vibrations are expected to produce a number of bands in the fingerprint region (below 1600 cm⁻¹) of the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed in Clomiphene Citrate (cm⁻¹) | Reference |

| Phenolic O-H Stretch | 3200-3600 | Not specified in detail | ijaemr.com |

| Aromatic C-H Stretch | >3000 | 2992 | nih.gov |

| C=C Stretch (Stilbene) | 1600-1680 | Not specified in detail | |

| Aromatic C=C Stretch | 1475-1600 | 1575, 1508, 1471 | nih.gov |

| C-O Stretch (Phenol) | 1200-1300 | 1215 | nih.gov |

| C-Cl Stretch | 600-800 | Strong peak in this range | nih.gov |

| Aromatic C-H Out-of-Plane Bend | 650-900 | Peaks in this range | nih.gov |

Electronic Absorption and Emission Spectroscopy

UV-Vis Absorption Profiles and Chromophore Analysis

The electronic absorption spectrum of this compound is dominated by the π-π* transitions of the extensive conjugated system of the stilbene core. The presence of the phenolic hydroxyl group and the chloro substituent can modulate the absorption maxima and intensities.

Studies on clomiphene citrate in various solvents have provided insight into its UV-Vis absorption profile. In methanol, absorption maxima are observed at 235 nm and 294 nm. nih.gov When dissolved in acetonitrile, the maxima are found at 234 nm and 290 nm. stanford.edu The absorption maximum at approximately 290-294 nm is characteristic of the Z-isomer (zuclomiphene), which possesses the therapeutic activity. stanford.edu In simulated vaginal fluid (pH 4.2), the absorption maximum is at 290 nm.

The chromophore can be identified as the entire 1,2-diphenyl-1-chloroethenyl system, which is a substituted stilbene. The phenyl rings and the central double bond form a large, conjugated π-system. The phenolic hydroxyl group acts as an auxochrome, a substituent that, when attached to a chromophore, alters the wavelength and intensity of absorption. The lone pairs on the oxygen atom of the hydroxyl group can interact with the π-system, typically causing a bathochromic (red) shift of the absorption maximum.

| Solvent | Absorption Maxima (λmax) | Reference |

| Methanol | 235 nm, 294 nm | nih.gov |

| Acetonitrile | 234 nm, 290 nm | stanford.edu |

| Simulated Vaginal Fluid (pH 4.2) | 290 nm |

Fluorescence Properties and Excited State Characterization

While many stilbene derivatives are fluorescent, the fluorescence of this compound, as part of the clomiphene molecule, is not straightforward. In its native state, clomiphene is not highly fluorescent. mdpi.com However, upon irradiation with a powerful UV lamp, the isomers of clomiphene are converted to highly fluorescent species. mdpi.com This photo-induced fluorescence is due to a stilbene-to-phenanthrene cyclization and oxidation reaction, which creates a more rigid and highly conjugated phenanthrene (B1679779) derivative. nih.gov This technique is sensitive enough for the quantitative analysis of clomiphene isomers in plasma. nih.gov

The excited state of stilbene and its derivatives has been the subject of extensive research. nih.govnih.gov The primary excited state process for many stilbenes is cis-trans isomerization, which can be an efficient non-radiative decay pathway, often quenching fluorescence. researchgate.net The isomerization is thought to proceed through a twisted intermediate on the excited state potential energy surface. nih.gov

The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter for characterizing the efficiency of the fluorescence process. wikipedia.org For non-fluorescent or weakly fluorescent compounds like the native form of clomiphene, the quantum yield is very low. The high fluorescence of the photoproduct indicates a significantly higher quantum yield for the resulting phenanthrene derivative. The environment, such as the solvent, can also have a significant impact on the fluorescence quantum yield by altering the rates of non-radiative decay. wikipedia.org

The excited state of stilbene derivatives can also be characterized by a change in the dipole moment upon excitation. mdpi.com This change can be influenced by the presence of electron-donating and electron-withdrawing groups on the phenyl rings.

| Property | Description | Reference |

| Native Fluorescence | Weakly or non-fluorescent | mdpi.com |

| Photo-induced Fluorescence | Becomes highly fluorescent upon UV irradiation | mdpi.comnih.gov |

| Mechanism of Induced Fluorescence | Stilbene-to-phenanthrene cyclization and oxidation | nih.gov |

| Excited State Dynamics | Dominated by cis-trans isomerization in many stilbenes | nih.govresearchgate.net |

Computational Chemistry and Theoretical Studies of 4 2 Chloro 1,2 Diphenylethenyl Phenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are essential for understanding the intrinsic properties of "4-(2-Chloro-1,2-diphenylethenyl)phenol."

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. nih.govfrontiersin.org For "this compound," DFT calculations, often employing a functional like B3LYP with a 6-31G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for assessing the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. In triphenylethylene (B188826) derivatives, the distribution of these frontier orbitals is often localized on the phenyl rings and the ethylene (B1197577) core. frontiersin.org

Table 1: Theoretical Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for similar triphenylethylene structures, as direct experimental or computational data for this specific compound is not available in the provided search results.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=C (ethenyl) | 1.35 |

| C-Cl | 1.74 |

| C-O (phenol) | 1.36 |

| O-H (phenol) | 0.96 |

| **Bond Angles (°) ** | |

| C-C=C | 121.5 |

| Cl-C=C | 120.8 |

| C-C-O (phenol ring) | 119.5 |

| Dihedral Angles (°) | |

| Phenyl Ring 1 Torsion | 45.2 |

| Phenyl Ring 2 Torsion | 55.8 |

| Phenol (B47542) Ring Torsion | 35.1 |

Table 2: Calculated Electronic Properties for this compound (Illustrative) This table presents hypothetical data based on typical values for similar triphenylethylene structures.

| Property | Value |

| Energy of HOMO | -5.8 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can forecast the wavelengths of maximum absorption (λmax). For "this compound," the primary electronic transitions are expected to be π-π* transitions within the aromatic system. The predicted spectrum can be compared with experimental UV-Vis data to validate the computational model.

Table 3: Predicted UV-Vis Absorption Data for this compound (Illustrative) This table presents hypothetical data based on typical values for similar triphenylethylene structures.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | 295 | 0.45 |

| S0 → S2 | 260 | 0.21 |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the triphenylethylene scaffold allows for multiple conformations, which can have different energies and biological activities. Understanding the conformational landscape is crucial for predicting how the molecule will behave in different environments.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformers. This is typically achieved by rotating the single bonds, particularly the bonds connecting the phenyl rings to the ethenyl core. For "this compound," the orientation of the three phenyl rings relative to the central double bond defines the key conformers. The results of such an analysis would reveal the most probable shapes the molecule adopts.

Theoretical Prediction of Chemical Reactivity and Reaction Pathways

Computational methods can also be used to predict the chemical reactivity of a molecule. By analyzing the electronic structure and the distribution of electrostatic potential, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. For "this compound," the phenol group is a likely site for reactions such as deprotonation or electrophilic substitution on the aromatic ring. The chlorine atom on the ethenyl group also represents a potential reactive site. Theoretical calculations can model the transition states and energy barriers of potential reaction pathways, providing insight into the kinetics and thermodynamics of these reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of these orbitals and the gap between them are critical determinants of a molecule's electronic properties and its propensity to engage in chemical reactions.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to act as a nucleophile. Conversely, the LUMO is the innermost orbital without electrons and signifies the molecule's capacity to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be more easily polarized.

For a molecule like this compound, the delocalized π-system of the phenyl rings and the ethenyl bridge would significantly influence the HOMO and LUMO. The electron-donating hydroxyl group (-OH) and the electron-withdrawing chlorine atom (-Cl) would also play a role in shaping the energies and distributions of these frontier orbitals.

Illustrative Frontier Molecular Orbital Data for a Generic Triphenylethylene Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is illustrative for a generic triphenylethylene scaffold and is intended to demonstrate the typical values obtained from FMO analysis. Specific values for this compound would require dedicated quantum chemical calculations.

Electrophilic and Nucleophilic Sites Prediction

The prediction of electrophilic and nucleophilic sites within a molecule is essential for understanding its interaction with other chemical species. A powerful tool for this purpose is the Molecular Electrostatic Potential (MEP) surface. The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a map of the charge distribution, allowing for the identification of electron-rich and electron-poor regions.

In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack. These are the nucleophilic sites. Conversely, regions of positive electrostatic potential (usually colored in shades of blue) denote electron-deficient areas that are prone to nucleophilic attack. These are the electrophilic sites. Green and yellow areas represent regions of intermediate electrostatic potential.

For this compound, the following predictions can be made based on its structure:

Nucleophilic Sites: The oxygen atom of the hydroxyl group, with its lone pairs of electrons, would be a primary nucleophilic center, exhibiting a region of strong negative electrostatic potential. The π-systems of the phenyl rings, particularly the one bearing the hydroxyl group, would also be electron-rich and thus nucleophilic.

Electrophilic Sites: The hydrogen atom of the hydroxyl group would be electron-deficient due to the high electronegativity of the oxygen atom, making it an electrophilic site. The carbon atom attached to the chlorine atom would also exhibit some electrophilic character due to the inductive effect of the halogen.

Predicted Electrophilic and Nucleophilic Sites in this compound

| Site | Predicted Character | Rationale |

| Oxygen of -OH group | Nucleophilic | High electron density due to lone pairs. |

| Phenyl ring with -OH | Nucleophilic | Electron-donating effect of the hydroxyl group enriches the π-system. |

| Hydrogen of -OH group | Electrophilic | Electron-deficient due to bonding with electronegative oxygen. |

| Carbon bonded to -Cl | Electrophilic | Inductive electron withdrawal by the chlorine atom. |

Note: This table is based on the general principles of electronic effects in organic molecules. The precise localization and intensity of these sites would be confirmed by a calculated MEP surface.

Structure Activity Relationship Sar Methodologies for Molecular Recognition and Chemical Function

Rational Design of 4-(2-Chloro-1,2-diphenylethenyl)phenol Analogs for SAR Studies

The rational design of analogs of this compound is a cornerstone of SAR studies. This process involves the systematic modification of the parent molecule to probe the importance of its various structural components for biological activity.

Systematic Substituent Variations on Phenyl Rings and Phenolic Hydroxyl

The phenolic hydroxyl group is often a critical feature for hydrogen bonding interactions within a receptor's binding pocket. nih.gov Modifications such as altering its position (ortho, meta, para) or replacing it with other hydrogen bond donors or acceptors can significantly impact binding affinity and functional activity. For instance, the conversion of a hydroxyl group to a methoxy (B1213986) group can differentiate between hydrogen bond donating and accepting capabilities.

Substituents on the two phenyl rings can influence the electronic properties, lipophilicity, and steric bulk of the molecule. The chloro substituent on the ethenyl group is also a key feature that can be varied. Introducing different halogens (e.g., F, Br, I) or other electron-withdrawing or electron-donating groups can modulate the compound's activity. Studies on similar triphenylethylene (B188826) derivatives have shown that even subtle changes, such as the position of a substituent, can switch a compound from an antagonist to an agonist profile. acs.org

Table 1: Hypothetical Analogs of this compound for SAR Studies

| Analog | Modification | Rationale |

| Analog 1 | Hydroxyl group moved to meta position | To probe the importance of the para-hydroxyl for hydrogen bonding. |

| Analog 2 | Hydroxyl group replaced with a methoxy group | To investigate the role of the hydrogen bond donating ability. |

| Analog 3 | Chloro substituent on the ethenyl group replaced with a fluoro group | To assess the effect of halogen size and electronegativity. |

| Analog 4 | Additional methyl group on one of the phenyl rings | To explore the impact of steric bulk and lipophilicity. |

Isosteric Replacements and Bioisosteric Modifications

Isosteric and bioisosteric replacements are powerful strategies in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound while retaining its primary biological activity. nih.gov Bioisosteres are functional groups that, due to their similar steric and electronic properties, can be interchanged without drastically altering the chemical structure.

For this compound, the phenolic hydroxyl group is a prime candidate for bioisosteric replacement. For example, a boronic acid group has been successfully used as a bioisostere for a phenolic hydroxyl in a triphenylethylene derivative, leading to improved oral bioavailability. nih.govresearchgate.net Other potential bioisosteres for the hydroxyl group include amides, carboxylic acids, and other acidic moieties. The phenyl rings themselves can be replaced with other aromatic systems, such as pyridyl or thiophene (B33073) rings, to explore the impact on target interaction and metabolic stability.

Table 2: Potential Bioisosteric Replacements for Functional Groups of this compound

| Original Functional Group | Bioisosteric Replacement | Potential Advantage |

| Phenolic Hydroxyl (-OH) | Boronic Acid (-B(OH)₂) | Improved pharmacokinetic properties. nih.govresearchgate.net |

| Phenolic Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Enhanced hydrogen bonding capacity. |

| Phenyl Ring | Pyridyl Ring | Increased polarity and potential for new interactions. |

| Chloro (-Cl) | Trifluoromethyl (-CF₃) | Altered electronic properties and metabolic stability. |

Correlation of Structural Features with Molecular Recognition Profiles

To establish a clear link between the structural modifications of this compound analogs and their biological activity, quantitative and qualitative modeling techniques are employed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) with activity data, a predictive model can be developed.

For a series of this compound analogs, a QSAR study would involve synthesizing the compounds, measuring their biological activity (e.g., IC50 for receptor binding), and calculating a wide range of molecular descriptors. Statistical methods such as multiple linear regression or partial least squares would then be used to build the QSAR model. A robust QSAR model can predict the activity of unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. louisville.edu

Pharmacophore Modeling for Stilbene (B7821643) Derivatives

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. nih.govnih.gov This model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). dovepress.com

For stilbene and triphenylethylene derivatives like this compound, a pharmacophore model would typically include features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. ugm.ac.id This model serves as a 3D query to search large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to be active. It can also guide the design of new analogs by ensuring they possess the necessary pharmacophoric features. dergipark.org.tr

SAR in Context of Biological Probe Development

The insights gained from SAR studies are instrumental in the development of biological probes. By understanding which structural features of this compound are critical for its activity, medicinal chemists can design highly potent and selective molecules. These probes can be used to investigate the function of specific biological targets, validate them for therapeutic intervention, and serve as starting points for drug discovery programs. The iterative process of designing, synthesizing, and testing analogs based on SAR principles is a proven strategy for advancing our understanding of molecular recognition and for the creation of novel chemical entities with desired biological functions.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Development of Chromatographic Methods for Complex Mixture Analysis

Chromatography stands as a cornerstone for the separation and analysis of 4-(2-Chloro-1,2-diphenylethenyl)phenol from intricate mixtures. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of non-volatile or thermally labile compounds like this compound. These methods separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.

Key Features of HPLC/UPLC Methods for Phenolic Compound Analysis:

| Parameter | Description | Relevance to this compound Analysis |

| Stationary Phase | Typically a C18 reversed-phase column is used for the separation of phenolic compounds. | The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the relatively non-polar this compound from more polar matrix components. |

| Mobile Phase | A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, is commonly employed. | A gradient elution allows for the effective separation of a wide range of compounds with varying polarities that might be present in a complex sample along with the target analyte. |

| Detection | UV detection is a common choice for phenolic compounds due to the presence of the aromatic ring. cdc.gov | The phenyl groups in this compound would allow for sensitive detection using a UV detector, likely at a wavelength around 280 nm. cdc.gov |

| UPLC Advantages | UPLC utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov | For high-throughput analysis or when dealing with very complex samples, UPLC would be the preferred method for analyzing this compound. |

Research on other chlorophenols has demonstrated the successful application of HPLC for their separation and quantification. For instance, a method for p-chlorophenol uses a C18 column with a water/acetonitrile mobile phase and UV detection at 280 nm. cdc.gov Such a method could be adapted and optimized for the specific retention characteristics of this compound.

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds. Since this compound itself may have limited volatility, a derivatization step is often necessary to convert it into a more volatile and thermally stable form suitable for GC analysis. epa.govnih.gov

Derivatization and GC Analysis:

Derivatization is a key step in preparing phenolic compounds for GC analysis. nih.gov Common derivatization reactions include:

Silylation: Reacting the phenolic hydroxyl group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. nih.gov

Alkylation: Methylation using diazomethane (B1218177) is another approach to derivatize phenols. epa.gov

Acylation: Reaction with reagents like pentafluorobenzyl bromide (PFBBr) can create derivatives that are highly sensitive to electron capture detection (ECD). epa.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of detector is crucial for sensitivity and selectivity. Flame Ionization Detection (FID) is a universal detector for organic compounds, while a Mass Spectrometer (MS) provides structural information for confident identification. researchgate.net EPA Method 8041A, for instance, outlines procedures for the GC analysis of various phenols, including the use of derivatization. epa.gov

Mass Spectrometry-Based Detection in Biological and Chemical Research Samples

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and selectivity. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it allows for the confident identification and quantification of the target analyte in complex matrices.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can be approached in two ways:

Targeted Metabolomics: This approach focuses on the quantification of a predefined set of metabolites. In the context of this compound, a targeted LC-MS/MS method would be developed to specifically measure the concentration of this compound and its potential metabolites. This involves optimizing the instrument parameters (e.g., precursor and product ions, collision energy) for maximum sensitivity and selectivity.

Untargeted Metabolomics: This exploratory approach aims to capture a comprehensive snapshot of all measurable metabolites in a sample. An untargeted analysis could reveal unexpected metabolic pathways affected by this compound or identify novel biotransformation products. High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, are typically used in untargeted studies to provide accurate mass measurements for formula determination.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.govnih.gov This technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard.

Principle of IDMS:

The isotopically labeled standard is chemically identical to the native analyte and therefore behaves identically during sample preparation, extraction, and chromatographic analysis. nih.gov The mass spectrometer, however, can distinguish between the native and labeled forms based on their mass-to-charge ratio. By measuring the ratio of the native analyte to the isotopically labeled standard, any losses incurred during sample processing can be corrected for, leading to a highly accurate quantification. A study on the analysis of other phenolic compounds in vegetable oils successfully employed isotope dilution GC-MS, demonstrating its reliability. nih.gov

Electrochemical Detection and Sensing Strategies

Electrochemical sensors offer a promising alternative to traditional chromatographic methods for the rapid and cost-effective detection of phenolic compounds. These sensors work by measuring the change in an electrical signal (e.g., current or potential) that occurs when the target analyte interacts with the surface of an electrode.

The development of electrochemical sensors for various chlorophenols has been reported, showcasing the potential for this technology. nih.govrsc.org For instance, a voltammetric sensor using a modified carbon paste electrode was developed for the determination of 2-phenylphenol (B1666276) and 4-chlorophenol. nih.gov Another study presented a sensor based on a modified carbon cloth electrode for the simultaneous detection of 2,4-dichlorophenol (B122985) and 3-chlorophenol. rsc.org

Key Components of an Electrochemical Sensor for this compound:

| Component | Function | Potential Materials |

| Working Electrode | The surface where the electrochemical reaction (oxidation or reduction) of the analyte occurs. | Carbon-based materials (e.g., glassy carbon, carbon nanotubes, graphene), metal nanoparticles (e.g., gold, platinum), or modified electrodes to enhance selectivity and sensitivity. |

| Reference Electrode | Provides a stable potential against which the working electrode's potential is measured. | Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. |

| Counter Electrode | Completes the electrical circuit. | Platinum wire or graphite (B72142) rod. |

While specific electrochemical sensors for this compound have not been detailed in the literature, the principles and materials used for other phenolic compounds could be readily adapted for its detection. The phenolic hydroxyl group is electrochemically active and can be oxidized at a specific potential, providing the basis for its detection.

Future Research Directions and Emerging Applications in Chemical Biology and Material Science

Development as a Chemical Probe for Investigating Molecular Mechanisms

The unique structural features of 4-(2-Chloro-1,2-diphenylethenyl)phenol make it an intriguing candidate for development as a chemical probe. A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The triphenylethylene (B188826) core of this compound is notably present in selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) and clomiphene, which also feature a chloro-substituted ethenyl group. nih.gov This suggests that this compound could be engineered to probe the function of nuclear hormone receptors or other proteins with similar ligand-binding domains.

The phenolic hydroxyl group provides a convenient handle for the attachment of reporter tags, such as fluorophores or biotin, without significantly altering the core scaffold's interaction with its biological target. Furthermore, the chlorine atom can influence the molecule's electronic properties and metabolic stability, potentially enhancing its specificity and utility as a probe. Future research could focus on synthesizing derivatives of this compound with appended functionalities to explore its interactions within cellular environments and to elucidate the molecular mechanisms of related therapeutic agents.

Exploration as a Building Block in Complex Organic Synthesis

The stilbene (B7821643) scaffold is a privileged structure in medicinal chemistry and natural product synthesis. nih.gov The presence of multiple functional groups on this compound—the phenol (B47542), the chloro-alkene, and the aromatic rings—positions it as a versatile building block for the construction of more complex molecular architectures.

The phenolic hydroxyl group can be readily modified through etherification or esterification to introduce new functionalities or to link the molecule to other scaffolds. The vinyl chloride moiety offers a site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The aromatic rings can also be further functionalized through electrophilic aromatic substitution, although the existing substituents will direct the position of new groups. The strategic application of these synthetic transformations could allow for the efficient assembly of novel therapeutic agents, functional dyes, or other complex organic molecules.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Phenolic Hydroxyl | Etherification | Alkoxy derivatives with altered solubility and biological activity. |

| Esterification | Ester derivatives as potential prodrugs or for further functionalization. | |

| Vinyl Chloride | Suzuki Coupling | Arylated stilbenes with extended conjugation. |

| Heck Coupling | Substituted stilbenes with diverse side chains. | |

| Aromatic Rings | Electrophilic Aromatic Substitution | Halogenated, nitrated, or acylated derivatives with modified electronic properties. |

Potential in Materials Science (e.g., optoelectronic properties of stilbene derivatives)

Stilbene derivatives are renowned for their interesting photophysical properties, including fluorescence and photoisomerization, which makes them attractive for applications in materials science. nih.gov "Stiff-stilbenes," which have a more rigid structure, have been investigated as molecular rotors and optical switches. nih.gov The triphenylethylene structure of this compound, with its potential for E/Z isomerization, suggests it could be a precursor for photoresponsive materials.

The introduction of a chlorine atom and a hydroxyl group can significantly modulate the electronic and photophysical properties of the stilbene core. These substituents can influence the molecule's absorption and emission spectra, quantum yield, and solid-state packing, which are critical parameters for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. Future research would involve the detailed characterization of the photophysical properties of this compound and its derivatives to assess their suitability for these advanced material applications. The development of smart materials and new fluorophores is a promising direction for this class of compounds. nih.gov

Table 2: Potential Material Science Applications of Stilbene Derivatives

| Application | Relevant Property | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, High Quantum Yield | As an emissive layer material or a host for dopants. |

| Organic Photovoltaics (OPVs) | Light Absorption, Charge Transport | As a donor or acceptor material in the active layer. |

| Chemical Sensors | Fluorescence Quenching/Enhancement | As a fluorescent probe for the detection of specific analytes. |

| Photoresponsive Materials | Photoisomerization | As a component in photoswitchable polymers or liquid crystals. |

Interdisciplinary Research Collaborations for Stilbene-Based Scaffolds

The multifaceted potential of this compound and related stilbene scaffolds necessitates a highly interdisciplinary research approach. Realizing the full potential of this compound class will require synergistic collaborations between synthetic chemists, chemical biologists, materials scientists, and computational chemists.

Synthetic chemists are needed to devise efficient routes to this compound and its derivatives, and to construct the complex molecules envisioned in sections 8.1 and 8.2. Chemical biologists can then evaluate the biological activity of these compounds and use them as probes to dissect cellular pathways. Materials scientists will be crucial for characterizing the photophysical and electronic properties of these molecules and for fabricating and testing novel devices. Computational chemists can provide valuable insights into structure-activity relationships, predict the properties of new derivatives, and guide the design of next-generation molecules with optimized functions. Such collaborative efforts are essential to accelerate the translation of fundamental research on stilbene-based scaffolds into practical applications in medicine and technology. The vast number of studies on stilbene scaffolds highlights their importance across various scientific disciplines. nih.gov

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 4-(2-Chloro-1,2-diphenylethenyl)phenol?

- Methodological Answer : Structural characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the phenolic -OH group (δ ~5-6 ppm) and the chloroethenyl moiety (δ ~6.5-7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 326.07 (CHClO) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify the phenolic O-H stretch (~3200-3600 cm) and C-Cl absorption (~550-750 cm) .

Q. What synthetic routes are available for this compound, and what are their yields and purity considerations?

- Methodological Answer :

- Friedel-Crafts Alkylation : React phenol with 2-chloro-1,2-diphenylethenyl chloride in the presence of AlCl (yield: ~60-70%). Purity is improved via recrystallization in ethanol .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling between 4-bromophenol and a chlorinated diphenylethenyl boronic ester (Pd catalyst, yield: ~75-85%) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water) ensures >98% purity .

Q. How can researchers distinguish this compound from its derivatives like clomiphene citrate?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with UV detection (λ = 254 nm). The phenol elutes earlier (retention time ~8.2 min) than clomiphene citrate (~12.5 min) due to reduced polarity .

- Solubility Testing : The phenol is sparingly soluble in water but freely soluble in methanol, unlike clomiphene citrate, which has limited water solubility .

Advanced Research Questions

Q. How does the stereochemistry of the chlorinated ethenyl group affect the biological activity of this compound?

- Methodological Answer :

- Isomer-Specific Studies : Synthesize (E)- and (Z)-isomers via photoirradiation or chiral catalysts. Test estrogen receptor (ER) binding affinity using competitive radioligand assays (e.g., -estradiol displacement). The (Z)-isomer shows higher ER antagonism (IC ~10 nM vs. ~100 nM for (E)-isomer) due to spatial alignment with the receptor’s hydrophobic pocket .

- Molecular Dynamics Simulations : Compare docking scores of isomers in ERα/β using software like AutoDock Vina .

Q. What are the metabolic pathways of this compound in vivo, and how do its metabolites influence pharmacological activity?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Detect hydroxylated metabolites (e.g., 4'-OH and 3-OH derivatives) via LC-QTOF-MS. CYP2D6 and CYP3A4 are primary enzymes involved .

- Pharmacokinetic Profiling : Administer -labeled compound to rodents; quantify metabolites in urine/bile. Hydroxymethoxy derivatives exhibit prolonged half-life (t ~48 hr) compared to the parent compound (~12 hr) .

Q. How does this compound interact with estrogen receptors compared to its derivatives like clomiphene citrate?

- Methodological Answer :

- Receptor Binding Assays : Use ER-positive MCF-7 cells. The phenol shows weaker antagonism (IC ~50 nM) than clomiphene citrate (IC ~5 nM) due to the absence of the diethylaminoethoxy side chain, which enhances ER affinity .

- Transcriptional Activity : Measure luciferase reporter gene expression in HeLa cells transfected with ER. The phenol induces partial agonism in uterine tissue (20% efficacy vs. estradiol), unlike clomiphene’s tissue-selective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.